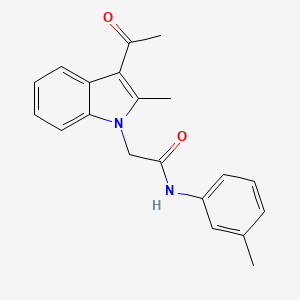
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
説明
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as AMIA and is a derivative of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone. The purpose of
作用機序
The mechanism of action of AMIA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain signaling pathways. AMIA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, AMIA can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the induction of apoptosis in cancer cells. AMIA has also been found to activate the Wnt signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
AMIA has been found to have various biochemical and physiological effects. In cancer cells, AMIA has been found to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. AMIA has also been found to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In plants, AMIA has been found to promote root growth by increasing the expression of genes involved in cell division and elongation.
実験室実験の利点と制限
AMIA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be purified using various techniques. It is also stable under a wide range of conditions, which makes it suitable for various experiments. However, there are also some limitations to using AMIA in lab experiments. It is relatively expensive, which can limit its use in large-scale experiments. It is also not very soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of AMIA. In medicine, further research is needed to fully understand the mechanism of action of AMIA and its potential as an anticancer agent. In agriculture, further research is needed to determine the optimal conditions for the use of AMIA as a plant growth regulator. In materials science, further research is needed to explore the potential of AMIA as a building block for the synthesis of novel materials. Overall, the study of AMIA has the potential to lead to significant advancements in various fields.
科学的研究の応用
AMIA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, AMIA has shown promising results as an anticancer agent, and it has been found to induce apoptosis in cancer cells. In agriculture, AMIA has been studied for its potential use as a plant growth regulator, and it has been found to promote root growth and increase crop yield. In materials science, AMIA has been studied for its potential use as a building block for the synthesis of novel materials.
特性
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-6-8-16(11-13)21-19(24)12-22-14(2)20(15(3)23)17-9-4-5-10-18(17)22/h4-11H,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHDNAZQWVAIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)
![3-{[(1-adamantylmethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4629937.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4629939.png)
![N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide](/img/structure/B4629959.png)

![3-[(4-methylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629982.png)
![4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4629984.png)

![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)

![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)
![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)